Structural Uniqueness Within the BDOB FtsZ Inhibitor Family
3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide possesses a distinct 3-(4-fluorophenoxy) substituent on the benzamide ring, differentiating it from potent BDOB analogs like 2,6-difluoro-3-substituted benzamides (e.g., PC190723 derivatives) that are commonly studied as FtsZ inhibitors. While the class is validated as a source of potent FtsZ inhibitors, the specific impact of a 3-phenoxy substitution with a terminal fluorine remains uncharacterized relative to established leads, representing a clear opportunity for SAR profiling [1].
| Evidence Dimension | Substituent pattern at benzamide C-3 position |
|---|---|
| Target Compound Data | 3-(4-fluorophenoxy) group |
| Comparator Or Baseline | Common BDOB lead structures feature 2,6-difluoro substitution with alkyl/aryl-ether linkers at the 3-position (e.g., PC190723 has a 3-pyridothiazolylmethoxy group) |
| Quantified Difference | Qualitative structural difference; compound-specific FtsZ activity data not publicly available |
| Conditions | Structural comparison based on published BDOB SAR studies |
Why This Matters
The unexplored activity profile of this specific substitution pattern provides a scientific rationale for its procurement as a unique probe to expand the SAR landscape of FtsZ-targeting BDOBs.
- [1] Sobrinos-Sanguino M, et al. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. Int J Biol Macromol. 2025 Oct 23;332(Pt 2):148516. doi: 10.1016/j.ijbiomac.2025.148516. PMID: 41138864. View Source
